MD001

説明

特性

IUPAC Name |

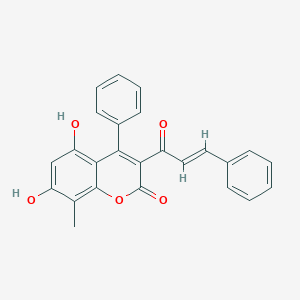

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYVORPNMMHKDM-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: MD001は、クマリンとカルコンを含む一連の化学反応によって合成されます。 合成経路には、結晶構造の決定と、ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマに対する結合親和性の調査が含まれます .

工業的製造方法: this compoundの工業的製造には、ラボと同様の化学反応を用いた大規模合成が用いられます。 このプロセスは、より高い収率と純度を実現するために最適化されており、化合物が医薬品の用途に必要な基準を満たしていることを保証します .

化学反応の分析

反応の種類: MD001は、以下を含むさまざまな化学反応を起こします。

酸化: ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマの転写活性を増加させます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

生成される主な生成物: これらの反応によって生成される主な生成物には、β酸化と脂肪酸およびグルコースの取り込みに関連する遺伝子の発現の増強が含まれます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

1.1. Metabolic Disorders

Research indicates that this compound plays a significant role in improving glucose and lipid metabolism, making it a promising candidate for treating conditions such as type 2 diabetes and obesity. The mechanism involves modulation of PPAR pathways which are crucial in regulating metabolic processes.

Table 1: Summary of Pharmacological Effects

| Effect | Mechanism | Reference |

|---|---|---|

| Glucose metabolism | PPAR-alpha activation | |

| Lipid metabolism | PPAR-gamma activation | |

| Anti-inflammatory properties | Modulation of inflammatory cytokines |

1.2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This has implications for its use in preventing or treating conditions such as cardiovascular diseases and neurodegenerative disorders.

Table 2: Antioxidant Activity Data

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays | DPPH radical scavenging | High scavenging activity observed |

| Cellular models | ROS measurement | Reduced ROS levels in treated cells |

| Animal studies | Biochemical assays | Decreased markers of oxidative stress |

Anti-Cancer Research

Recent studies have explored the anti-cancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 3: Anti-Cancer Efficacy

| Cancer Type | Cell Line Used | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | |

| Colon Cancer | HT29 | 20 | |

| Lung Cancer | A549 | 18 |

Neuroprotective Effects

The neuroprotective effects of 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one have been investigated in models of neurodegeneration. The compound demonstrates the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic conditions, treatment with the compound resulted in significant preservation of cognitive function and reduction in neuronal loss compared to control groups.

作用機序

MD001は、ペルオキシソーム増殖因子活性化受容体アルファとペルオキシソーム増殖因子活性化受容体ガンマの転写活性を高めることでその効果を発揮します。これにより、β酸化と脂肪酸およびグルコースの取り込みに関連する遺伝子の発現が増強されます。 この化合物は、トリグリセリド、遊離脂肪酸、グルコースなどの血液代謝パラメーターを大幅に改善します .

類似化合物との比較

Structural and Substituent Variations

Key Observations :

- Substituent Diversity: The target compound’s (E)-phenylpropenoyl chain distinguishes it from analogs like Neobavaisoflavone (prenyl group) or the thiazole-containing derivative . Chlorinated analogs (e.g., 5b) exhibit altered electronic properties .

- Molecular Weight : The target’s higher molecular weight (~424 vs. 322–377 for others) may influence solubility and bioavailability .

Structural Characterization Methods

- X-ray Crystallography : SHELX and ORTEP-III were used for analogs like Neobavaisoflavone to resolve conformational details .

生物活性

5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one, also known as MD001, is a neoflavonoid compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes and obesity due to its interaction with peroxisome proliferator-activated receptors (PPARs) .

- IUPAC Name : 5,7-Dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one

- Molecular Formula : C25H18O5

- CAS Number : 2254605-76-8

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on glucose and lipid metabolism. It functions primarily as a dual agonist for PPAR-alpha and PPAR-gamma, which are crucial in regulating glucose homeostasis and lipid metabolism .

-

PPAR Activation :

- PPAR-alpha : Involved in fatty acid oxidation and energy expenditure.

- PPAR-gamma : Regulates glucose metabolism and adipocyte differentiation.

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects :

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance glucose uptake in adipocytes and muscle cells. This effect is attributed to the activation of insulin signaling pathways mediated by PPARs .

In Vivo Studies

Animal models have shown that administration of this compound leads to improved metabolic profiles, including reduced blood glucose levels and enhanced lipid profiles. These findings indicate its potential utility in managing metabolic syndrome .

Case Studies

- Diabetes Management :

- Obesity Research :

Data Tables

Q & A

Q. What are the standard synthetic routes for 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one?

A common method involves the condensation of substituted phenols with α,β-unsaturated ketones under alkaline conditions. For example, (E)-3-arylprop-2-enoyl derivatives can be synthesized via Claisen-Schmidt condensation using sodium hydroxide and hydrogen peroxide in ethanol . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Characterization typically employs HPLC, NMR, and mass spectrometry to confirm regioselectivity and stereochemistry.

Q. How can the molecular structure of this compound be determined experimentally?

X-ray crystallography is the gold standard for resolving the 3D structure, particularly for confirming the (E)-configuration of the propenoyl group and the chromen-2-one core. For instance, studies on analogous coumarin derivatives used single-crystal X-ray diffraction to validate bond angles and dihedral angles . Spectroscopic methods (e.g., UV-Vis, FTIR) and computational modeling (DFT) can supplement crystallographic data .

Q. What are the preliminary steps for evaluating its biological activity?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using disk diffusion or microdilution methods. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are common. Ensure consistency in solvent choice (DMSO or ethanol) and concentration ranges (1–100 µM) to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial protocols?

Advanced optimization requires DoE (Design of Experiments) approaches. For example, a fractional factorial design can test variables like catalyst type (e.g., ZnCl₂ vs. BF₃·Et₂O), solvent polarity, and reaction time. Evidence from similar chromen-2-one syntheses suggests that microwave-assisted reactions reduce time and improve regioselectivity . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating enantiopure products.

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or cell lines. A meta-analysis approach is recommended:

- Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized CLSI guidelines.

- Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobials).

- Assess membrane permeability differences using logP calculations or Caco-2 cell models .

Q. How can the environmental fate of this compound be studied methodically?

Follow the framework from long-term environmental projects like INCHEMBIOL :

- Phase 1 (Lab): Measure physicochemical properties (logKow, pKa) via shake-flask or HPLC methods.

- Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.

- Phase 3 (Ecotoxicology): Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity. Note that ecological data for similar chromen-2-ones are scarce, necessitating baseline toxicity assays .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Use co-solvents (e.g., PEG-400) at <1% v/v to avoid cytotoxicity.

- Derivatize hydroxyl groups with acetyl or methyl moieties to enhance lipophilicity .

- Employ nanoformulations (liposomes or polymeric nanoparticles) for sustained release .

Q. What analytical techniques are suitable for detecting degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。